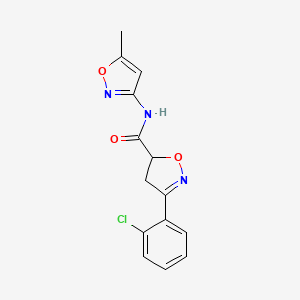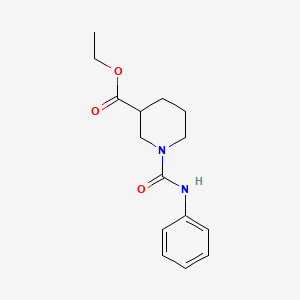![molecular formula C22H25NO2 B4193344 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B4193344.png)
3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide
Vue d'ensemble
Description
3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide involves the inhibition of specific enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the progression of Alzheimer's and Parkinson's disease. Inhibition of these enzymes leads to an increase in the levels of acetylcholine, a neurotransmitter that is essential for proper brain function.
Biochemical and Physiological Effects:
Studies have shown that 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide has significant biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments is its selectivity towards specific enzymes. This allows for targeted inhibition and reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide. These include:
1. Further studies on the mechanism of action of this compound to identify other potential targets for therapeutic intervention.
2. Development of more efficient synthesis methods to improve the yield and purity of the final product.
3. Investigation of the potential of this compound in the treatment of other diseases such as Huntington's disease and multiple sclerosis.
4. Development of new formulations of this compound to improve its solubility and bioavailability.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide is a promising compound with potential applications in the field of medicinal chemistry. Its selectivity towards specific enzymes and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
Applications De Recherche Scientifique
3-(allyloxy)-N-[cyclopentyl(phenyl)methyl]benzamide has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has a selective inhibitory effect on certain enzymes that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-15-25-20-14-8-13-19(16-20)22(24)23-21(18-11-6-7-12-18)17-9-4-3-5-10-17/h2-5,8-10,13-14,16,18,21H,1,6-7,11-12,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFXMUCPMNWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopentyl(phenyl)methyl]-3-(prop-2-en-1-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4193266.png)


![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4193278.png)
![1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4193284.png)
![8-methyl-3-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4193290.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4193321.png)
![methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B4193329.png)
![N,N-diethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4193337.png)
![dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate](/img/structure/B4193339.png)
![2-chloro-N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4193346.png)
